C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride
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Overview
Description
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethyl-phenyl group and the methylamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Phenylthiazole
- 4-Methylthiazole
- 2-Aminothiazole
Uniqueness
C-[2-(2-Ethyl-phenyl)-thiazol-4-yl]-methylamine hydrochloride is unique due to the presence of the ethyl-phenyl group, which can enhance its biological activity and selectivity. This structural feature may provide advantages in terms of binding affinity and specificity for certain molecular targets compared to other thiazole derivatives .
Properties
IUPAC Name |
[2-(2-ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-2-9-5-3-4-6-11(9)12-14-10(7-13)8-15-12;/h3-6,8H,2,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWXJXWPLGIJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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